molecular formula C18H16FN3O3S2 B11481107 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide

Cat. No.: B11481107
M. Wt: 405.5 g/mol
InChI Key: BBMOXMZHAKLKRI-UHFFFAOYSA-N
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Description

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The incorporation of a fluorophenyl group and a dimethoxybenzamide moiety enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The process begins with the esterification of a suitable benzoic acid derivative with methanol.

    Hydrazination: The ester is then converted to a hydrazide through reaction with hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.

    Substitution: The thiadiazole intermediate is then subjected to nucleophilic substitution with a fluorophenylmethyl sulfanyl group.

    Amidation: Finally, the compound is completed by amidation with 2,6-dimethoxybenzoyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in cellular processes. By binding to the active sites of these enzymes, it disrupts their normal function, leading to therapeutic effects such as inhibition of tumor growth or antimicrobial activity.

Comparison with Similar Compounds

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE can be compared with other thiadiazole derivatives, such as:

    N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE: Similar structure but with a different position of the fluorine atom, which may affect its biological activity.

    N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE: The chlorine atom instead of fluorine can lead to different reactivity and potency.

    N-(5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE: The presence of a methoxy group can enhance solubility and alter pharmacokinetic properties.

These comparisons highlight the uniqueness of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,6-DIMETHOXYBENZAMIDE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C18H16FN3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C18H16FN3O3S2/c1-24-13-4-3-5-14(25-2)15(13)16(23)20-17-21-22-18(27-17)26-10-11-6-8-12(19)9-7-11/h3-9H,10H2,1-2H3,(H,20,21,23)

InChI Key

BBMOXMZHAKLKRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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